molecular formula C22H25N3O3 B2869223 1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 890640-55-8

1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2869223
CAS RN: 890640-55-8
M. Wt: 379.46
InChI Key: RBYJISJZOWQUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one, also known as EMBI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMBI is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Palladium(II) and Platinum(II) Complexes

A study by Ghani and Mansour (2011) explored the synthesis of palladium(II) and platinum(II) complexes containing benzimidazole ligands, potentially as anticancer compounds. These complexes were analyzed using various physico-chemical techniques, including density functional theory and natural bond orbital analysis, indicating strong coordination bonds and square-planar geometries around the metallic center. The complexes showed activity against various cancer cell lines, highlighting their potential in cancer treatment (Ghani & Mansour, 2011).

Synthesis of Novel Polyimides

Zhang et al. (2005) focused on synthesizing novel polyimides derived from aromatic diamine monomers containing pyridine units. The resulting polyimides exhibited exceptional thermal and thermooxidative stability, with high glass-transition temperatures, and were predominantly amorphous. These properties suggest potential applications in materials science, particularly in high-temperature stable polymers (Zhang et al., 2005).

Low-Cost Emitters with Large Stokes' Shift

Volpi et al. (2017) synthesized a series of imidazo[1,5-a]pyridine derivatives as low-cost emitters with large Stokes' shifts. These compounds were characterized by spectroscopic and crystallographic techniques, and their optical properties were correlated with their chemical structures. They have potential applications in the development of luminescent materials (Volpi et al., 2017).

Benzimidazole Derivatives as EGFR Inhibitors

Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, investigating their properties as EGFR inhibitors. The study used density functional theory and molecular docking to understand the anti-cancer properties of these compounds. It was found that these compounds have the potential as anti-cancer agents due to their stable states and inter-molecular hydrogen bonding with the EGFR binding pocket (Karayel, 2021).

(H+,K+)-ATPase Inhibiting Benzimidazoles

Kohl et al. (1992) studied [(pyridylmethyl)sulfinyl]benzimidazoles, a class of potent antisecretory (H+,K+)-ATPase inhibitors. These inhibitors need to be activated by acid to form their active principle, the cyclic sulfenamide. This research led to the selection of pantoprazole as a clinical drug candidate, highlighting its potential in treating gastric acidity-related disorders (Kohl et al., 1992).

properties

IUPAC Name

1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-3-28-18-10-8-17(9-11-18)25-15-16(14-21(25)26)22-23-19-6-4-5-7-20(19)24(22)12-13-27-2/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYJISJZOWQUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.